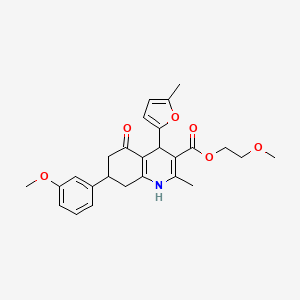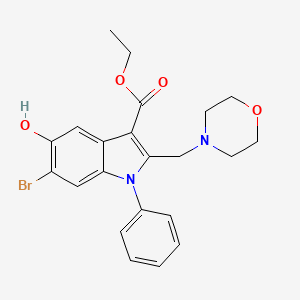
2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:
2-Methoxyethyl: Refers to the ethyl group with a methoxy (CH₃O-) substituent.
7-(3-methoxyphenyl): Indicates a phenyl ring with a methoxy group attached at the 3-position.
2-methyl-4-(5-methylfuran-2-yl): Describes a furan ring with a methyl group at the 5-position and another methyl group at the 2-position.
5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Represents a quinoline ring system with a carboxylate group at the 3-position and a ketone (oxo) group at the 5-position.
- Overall, this compound combines various functional groups and heterocycles, making it intriguing for synthetic and medicinal chemistry.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar quinoline derivatives can be synthesized using various methods, including cyclization reactions, condensations, and multistep processes.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but without direct information, we can’t provide precise details.
Chemical Reactions Analysis
- Given its structural complexity, this compound could undergo diverse reactions:
Oxidation: Oxidative processes could modify the furan or phenyl rings.
Reduction: Reduction of the ketone group or other functionalities.
Substitution: Reactions at the phenyl ring or other positions.
- Common reagents and conditions would depend on the specific transformation, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃) might be employed.
- Major products would vary based on the reaction type.
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its utility in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. understanding its interactions with biological targets would be crucial for drug development.
Comparison with Similar Compounds
- Similar compounds might include other quinoline derivatives, furan-containing molecules, or phenyl-substituted heterocycles.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would require further research.
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-15-8-9-22(33-15)25-23(26(29)32-11-10-30-3)16(2)27-20-13-18(14-21(28)24(20)25)17-6-5-7-19(12-17)31-4/h5-9,12,18,25,27H,10-11,13-14H2,1-4H3 |
InChI Key |
LARJRFNQBGOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11096062.png)
![N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11096066.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11096084.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11096098.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)
![N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)
